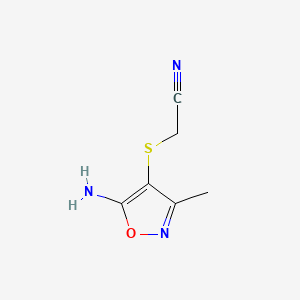

Ethyl 2-(ethylamino)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

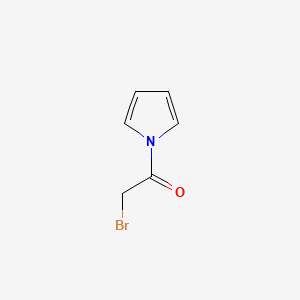

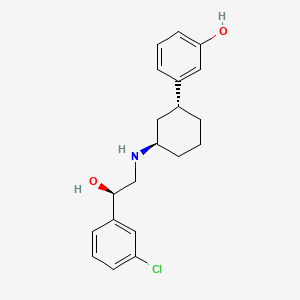

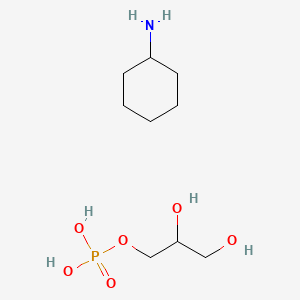

Ethyl 2-(ethylamino)butanoate is a chemical compound with the molecular formula C8H17NO2 . It contains a total of 27 bonds, including 10 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 aliphatic ester, and 1 aliphatic secondary amine .

Synthesis Analysis

The synthesis of esters like this compound can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of this compound includes 1 ester (aliphatic) and 1 secondary amine (aliphatic). It contains a total of 28 atoms; 17 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Chemical Reactions Analysis

Esters like this compound can undergo various reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base. In hydrolysis, the ester bond is split by water (HOH), forming alcohols and acids .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 159.229. More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications

Biofuel and Biocommodity Chemical Production

Ethyl 2-(ethylamino)butanoate is involved in the production of 2-butanol and its chemical precursor, butanone (methyl ethyl ketone – MEK). These chemicals have potential uses as biofuels and biocommodity chemicals. A B12-dependent dehydratase from Lactobacillus reuterii and a secondary alcohol dehydrogenase from Gordonia sp. catalyze the conversion of meso-2,3-butanediol to butanone, and subsequently to 2-butanol (Ghiaci, Norbeck, & Larsson, 2014).

Solvent in Various Industries

Butanone, a derivative of this compound, is used as a solvent in processes involving gums, resins, cellulose acetate, and cellulose nitrate. It finds extensive use in the synthetic rubber industry, production of paraffin wax, high-grade lubricating oil, and household products like surface-coating compounds, paint remover, and glues (Ware, 1988).

Use in Combustion and Fuel Research

This compound's derivative, 2-butanone (methyl ethyl ketone, MEK), has been explored as an anti-knocking fuel in engine-relevant conditions. The combustion behavior of 2-butanone, along with ethanol and heavier alcohols, is a subject of research in the context of viable biofuels, with emphasis on their emissions and reaction pathways (Pelucchi et al., 2016).

Biomass Utilization in Fuel Production

2-Butanone (MEK), derived from this compound, has been identified as a potential biofuel. Studies have evaluated its use in direct injection spark ignition engines, comparing it against conventional gasoline and ethanol. Its characteristics like autoignition tendency, combustion stability, and emissions were analyzed to assess its viability as a future biofuel (Hoppe et al., 2016).

Mechanism of Action

Safety and Hazards

While specific safety data for Ethyl 2-(ethylamino)butanoate was not found, it’s important to handle all chemicals with care. General precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapors/spray, and using protective equipment .

Relevant Papers One relevant paper found discusses the synthesis of ethyl butanoate by a commercial lipase in aqueous media under conditions relevant to cheese ripening . This suggests that this compound and similar compounds may have applications in food science and technology.

Properties

IUPAC Name |

ethyl 2-(ethylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-7(9-5-2)8(10)11-6-3/h7,9H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEJENNUKAUMMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)NCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734015 |

Source

|

| Record name | Ethyl 2-(ethylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874525-99-2 |

Source

|

| Record name | Ethyl 2-(ethylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Benzyloxy)-9-{3,5-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-erythro-pentofuranosyl}-N~8~-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-9H-purine-2,8-diamine](/img/structure/B585555.png)